

Application Notes and Protocols for Neopeltolide in Mitochondrial Function Studies

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Compound of Interest

Compound Name:	Neopeltolide
Cat. No.:	B1256781

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Introduction

Neopeltolide, a marine-derived macrolide, has emerged as a potent modulator of mitochondrial function, demonstrating significant cytotoxic and cytostatic effects against a range of cancer cell lines and pathogenic fungi.^{[1][2][3][4]} Its primary mechanism of action involves the specific inhibition of the mitochondrial electron transport chain (mETC) at Complex III, also known as the cytochrome bc₁ complex.^{[1][2][3][5][6][7][8]} This targeted inhibition disrupts cellular energy homeostasis, leading to decreased ATP synthesis and dissipation of the mitochondrial membrane potential, ultimately culminating in cell cycle arrest or apoptosis.^{[1][2][4][7]} These characteristics make **Neopeltolide** and its analogs valuable tools for investigating mitochondrial physiology, pathology, and for the development of novel therapeutics targeting cellular bioenergetics.

These application notes provide an overview of **Neopeltolide**'s effects on mitochondrial function and detailed protocols for its use in key experimental assays.

Mechanism of Action

Neopeltolide acts as a potent inhibitor of the cytochrome bc₁ complex (Complex III) of the mitochondrial electron transport chain.^{[1][2][3][6][7][8]} It specifically binds to the Q_o site of Complex III, thereby blocking the transfer of electrons from ubiquinol to cytochrome c.^[5] This inhibition disrupts the proton motive force across the inner mitochondrial membrane, which is

essential for ATP synthesis by ATP synthase (Complex V).[\[1\]](#) The disruption of the mETC can also lead to an increase in the production of reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential.

Data Presentation

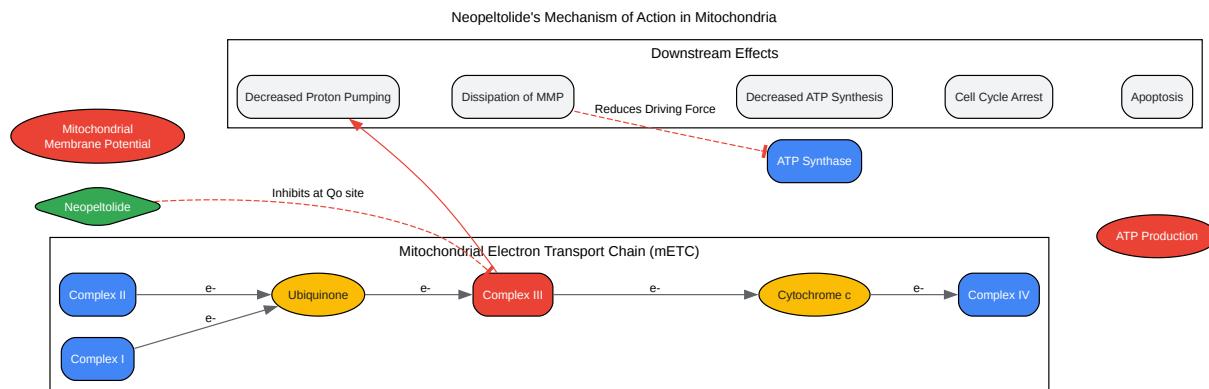
Table 1: In Vitro Antiproliferative Activity of Neopeltolide

Cell Line	Cell Type	IC50 (nM)	Reference
A549	Human Lung Adenocarcinoma	1.2	[4]
NCI/ADR-RES	Human Ovarian Sarcoma	5.1	[4]
P388	Murine Leukemia	0.56	[4]
MCF-7	Human Breast Adenocarcinoma	2.2 ± 0.1	[2]

Table 2: Antifungal Activity of Neopeltolide

Fungal Strain	Assay	Minimum Inhibitory Concentration (MIC)	Reference
Candida albicans	Liquid Culture	0.625 µg/mL	[4]

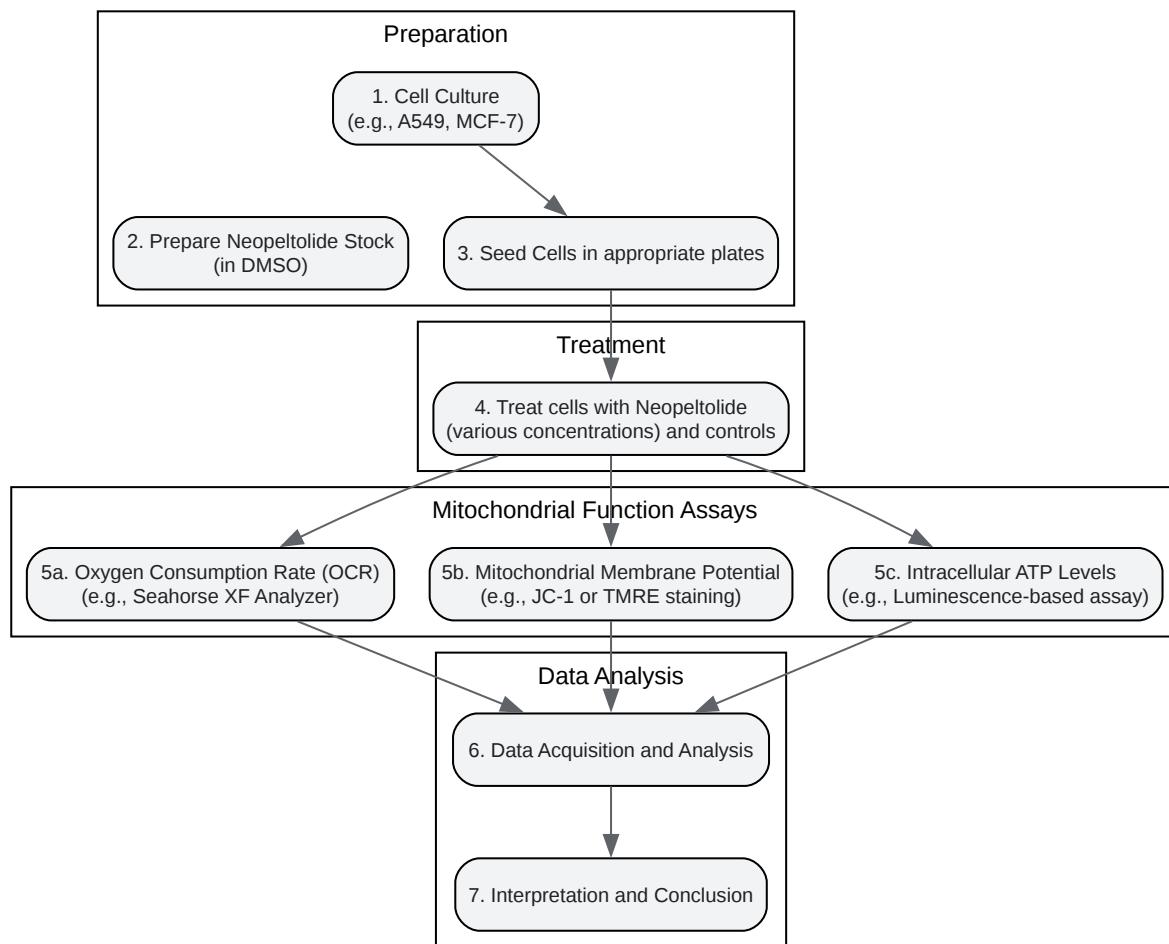
Mandatory Visualizations



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Caption: Signaling pathway of **Neopeltolide**'s inhibitory action on mitochondrial Complex III.

Experimental Workflow for Assessing Mitochondrial Function with Neopeltolide

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